molecular formula C37H35F9N8O11 B612046 Pyridostatin Trifluoroacetate CAS No. 1472611-44-1

Pyridostatin Trifluoroacetate

Cat. No.: B612046
CAS No.: 1472611-44-1
M. Wt: 938.72
InChI Key: CYYZQGUDHAKBIQ-UHFFFAOYSA-N
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Description

Significance of G-quadruplex Structures in Biological Systems

G-quadruplexes (G4s) are non-canonical secondary structures adopted by guanine-rich sequences within DNA and RNA. mdpi.comnumberanalytics.comwikipedia.org These four-stranded structures are composed of stacked planar arrays of four guanine (B1146940) bases, known as G-tetrads, which are stabilized through Hoogsteen hydrogen bonds. numberanalytics.comwikipedia.org The stability of the G-quadruplex structure is further enhanced by the presence of a central cation, typically potassium. wikipedia.org

The human genome contains over 100,000 sequences with the potential to form G-quadruplexes. wikipedia.org These sequences are not randomly distributed; they are notably prevalent in functionally significant genomic regions. nih.gov High concentrations of G4 motifs are found in telomeres, the protective caps (B75204) at the ends of chromosomes, and in the promoter regions of numerous genes, including many oncogenes such as c-MYC, VEGF, and PDGF-A. numberanalytics.comwikipedia.orgnih.gov

The strategic location of G-quadruplexes implicates them in a variety of fundamental biological processes. mdpi.comnih.gov They are involved in the regulation of DNA replication, transcription, and translation. numberanalytics.comnih.gov For instance, the formation of a G4 structure in a gene promoter can act as a regulatory switch, influencing gene expression. numberanalytics.comnih.gov In telomeres, G-quadruplexes play a role in maintaining genomic stability. nih.govnih.gov Given their critical roles in cellular functions and their association with disease states like cancer, G-quadruplexes have emerged as important targets for therapeutic intervention. mdpi.comnumberanalytics.comnih.gov

Overview of G-quadruplex Targeting Strategies

Targeting G-quadruplexes has become a promising strategy, particularly in oncology. nih.govmdpi.com The primary approach involves the use of small-molecule ligands that selectively bind to and stabilize G4 structures. nih.govmdpi.com By stabilizing a G4, a ligand can lock the structure in place, thereby obstructing cellular machinery. For example, stabilizing a G4 in an oncogene promoter can repress its transcription, while stabilizing G4s in telomeres can inhibit the enzyme telomerase, which is essential for the survival of most cancer cells. nih.gov

Several strategies have been developed to target these structures:

End-Stacking Ligands: Many G4 ligands are planar aromatic compounds that interact with the G-quadruplex by stacking on top of the external G-tetrads, a process driven by π-π interactions. researchgate.netmdpi.com

Oligonucleotide-Based Approaches: These strategies use the high specificity of base-pairing. Synthetic nucleic acid probes can be designed to recognize the unique loops and flanking regions of a specific G4, offering a higher degree of selectivity. oup.com Other oligonucleotide strategies aim to disrupt the G4 structure or induce the formation of intermolecular quadruplexes. oup.comrsc.org

Targeting G4-Interacting Proteins: An alternative approach is to target the native proteins, such as helicases, that bind to and resolve G4 structures in the cell. nih.govnih.gov

The ultimate goal of these strategies is to develop ligands that can differentiate between various G4 structures within the genome, thereby enabling the precise targeting of specific genes or pathways and minimizing off-target effects. nih.govoup.com

Historical Context and Development of Pyridostatin (B1662821) as a G-quadruplex Ligand

Pyridostatin (PDS) is a synthetic small molecule that was specifically designed as a selective and potent stabilizer of G-quadruplexes. researchgate.netmedchemexpress.com Its discovery was a significant milestone, providing researchers with a reliable chemical tool to probe the function of G4s in living cells. acs.org The chemical scaffold of Pyridostatin is a N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide. nih.govrsc.org This structure features a central aromatic core with flexible side arms, allowing it to adapt to and bind various G4 topologies, primarily through π-π stacking with a terminal G-tetrad. researchgate.netmdpi.com

The development of Pyridostatin was part of a systematic effort to create superior G4-binding ligands. nih.gov Researchers synthesized and evaluated a series of analogues, systematically altering the side chains to investigate structure-activity relationships and optimize properties like binding affinity and selectivity over duplex DNA. nih.govrsc.org

Pyridostatin has demonstrated high selectivity and affinity for G-quadruplexes, with a dissociation constant (Kd) reported to be 490 nM. medchemexpress.comselleckchem.comtargetmol.com In research settings, it is commonly supplied as Pyridostatin Trifluoroacetate (B77799), a salt form valued for its handling properties, including stability and solubility. lktlabs.comcaymanchem.comsigmaaldrich.com The compound has been instrumental in studies that have confirmed the existence of G4 structures in human cells and elucidated their roles in processes like DNA damage and gene expression regulation. medchemexpress.comacs.org

Compound Information

Compound Name
Pyridostatin Trifluoroacetate
Carboxy this compound
Pyridostatin
N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide
Trifluoroacetic acid
Dichloromethane (B109758)
Cisplatin
Paclitaxel
Olaparib

Chemical Properties of this compound

PropertyValueSource
CAS Number 1472611-44-1 lktlabs.comcaymanchem.com
Molecular Formula C₃₁H₃₂N₈O₅ • C₂HF₃O₂ caymanchem.com
Molecular Weight 710.7 g/mol caymanchem.com
Synonyms RR82 trifluoroacetate salt, 4-(2-Aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)-2-quinolinyl]-2,6-pyridinedicarboxamide trifluoroacetate salt sigmaaldrich.comtargetmol.com

Summary of Research Findings on Pyridostatin

FindingDetailsSource
G-quadruplex Stabilization Pyridostatin is a potent G-quadruplex stabilizer with a dissociation constant (Kd) of 490 nM. medchemexpress.comselleckchem.comabmole.com
Mechanism of Action It induces DNA damage by stabilizing G4 structures, which leads to replication- and transcription-dependent DNA double-strand breaks. medchemexpress.comnih.govembopress.org
Cellular Effects Promotes growth arrest and cell cycle arrest in human cancer cells. medchemexpress.comselleckchem.com
Gene Targeting Reduces protein levels of the proto-oncogene Src by interacting with G-quadruplex motifs in the SRC gene. medchemexpress.comacs.org
Neurotoxicity Induces neurotoxicity and downregulates the transcription of BRCA1, a critical gene for DNA repair, in neurons. abmole.comnih.gov
Antiviral Activity Shows antiviral properties by decreasing the synthesis of Epstein-Barr virus-encoded nuclear antigen 1 (EBNA1) through G4 stabilization. lktlabs.com
Synthetic Lethality Exhibits specific toxicity to cells deficient in BRCA1 or BRCA2, suggesting a therapeutic potential in cancers with compromised DNA repair pathways. embopress.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFYRKZWSPFGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33F3N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyridostatin Trifluoroacetate and Its Analogues

Foundational Synthetic Routes to the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide Scaffold

The core structure of pyridostatin (B1662821) is the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. The assembly of this key framework is typically achieved through two primary synthetic pathways, which involve the coupling of pyridine-based and quinoline-based building blocks. nih.gov

The synthesis can commence from either commercially available pyridine-2,6-dicarbonyl dichloride or chelidamic acid . nih.govevitachem.com When starting from chelidamic acid, initial steps involve esterification to create more reactive intermediates. nih.gov For instance, reacting chelidamic acid with thionyl chloride in methanol (B129727) can yield methyl 4-hydroxy-2,6-pyridinedicarboxylate . Alternatively, methylation using (trimethylsilyl)diazomethane in a toluene-methanol mixture produces methyl 4-methoxy-2,6-pyridinedicarboxylate in high yield. nih.gov

These pyridine-based diester intermediates can be further modified or hydrolyzed to the corresponding dicarboxylic acid. The crucial amide bond formation is then accomplished by coupling the pyridine (B92270) building block with two equivalents of a suitable aminoquinoline derivative. nih.govevitachem.com A particularly effective method for this coupling step utilizes Ghosez's reagent (1-chloro-N,N,2-trimethylpropenyl-amine) , which facilitates a facile and high-yielding reaction compared to other coupling strategies. nih.gov An alternative route involves the direct reaction of pyridine-2,6-dicarbonyl dichloride with the chosen aminoquinoline in the presence of a base like triethylamine. nih.govnih.gov

Strategies for Derivatization and Analogue Development

A key aspect of pyridostatin research involves the synthesis of structural variants to explore structure-activity relationships. nih.govresearchgate.net The common strategy is to maintain the central N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold while systematically altering the substituents on both the pyridine and quinoline (B57606) rings. nih.govresearchgate.net

Derivatization can be achieved at various stages of the synthesis. Functional groups can be introduced to the initial pyridine or quinoline building blocks before the main scaffold is assembled. nih.gov For example, functionalized quinolinone starting materials can be prepared via reactions like the Mitsunobu reaction or direct methylation to introduce diverse side chains. nih.gov These side chains can feature different lengths and chemical properties, including cationic (e.g., amino groups), neutral, or even glycosidic moieties. nih.govresearchgate.net

This modular approach has been used to generate extensive libraries of analogues. In one study, 26 different small molecules were synthesized by varying the side chains while keeping the core structure unchanged. nih.gov This flexibility allows for the fine-tuning of the molecule's properties. nih.gov

Trifluoroacetate (B77799) Salt Formation in Synthetic Protocols

In many synthetic protocols for pyridostatin and its analogues, trifluoroacetic acid (TFA) plays a crucial role, leading to the formation of the trifluoroacetate salt. nih.govmedkoo.comxcessbio.comcaymanchem.com This is often a consequence of its use as a deprotecting agent in the final steps of the synthesis. nih.gov

Many synthetic strategies employ acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to mask reactive functionalities like amines on the side chains during the synthesis. Once the core scaffold is assembled and other modifications are complete, these protecting groups must be removed. TFA is a strong acid commonly used for this purpose, typically in a solvent like dichloromethane (B109758) (DCM). nih.gov The treatment with TFA efficiently cleaves the Boc groups, and in the process, the newly liberated free amines are protonated, forming a salt with the trifluoroacetate counter-ion. nih.gov While the primary purpose is deprotection, this step conveniently yields the final product as a stable, often more soluble, trifluoroacetate salt. google.com

Advanced Synthetic Approaches for Pyridostatin Analogues, Including "In Situ" Click Chemistry

Beyond classical derivatization, more advanced synthetic methods are employed for late-stage functionalization and the discovery of novel analogues. One prominent technique is the copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition, a "click chemistry" reaction. nih.govmdpi.com This method is particularly attractive for derivatizing the scaffold at a late stage of the synthesis. nih.gov It involves preparing a pyridostatin analogue bearing either an alkyne or an azide (B81097) functional group. This intermediate can then be efficiently coupled with a wide variety of molecules containing the complementary reactive group, allowing for the rapid generation of diverse derivatives. nih.gov

A more sophisticated, target-driven approach is "in situ" click chemistry. wilddata.cnnih.gov This strategy relies on the biological target itself to catalyze the formation of the best-fitting ligand from a mixture of reactive fragments. nih.gov This method has been successfully used to generate pyridostatin derivatives with high specificity for a particular nucleic acid structure. wilddata.cnnih.gov In a notable example, the human telomeric RNA G-quadruplex (TERRA) was used as a template. By incubating the target with a pyridostatin-based azide and various alkyne fragments, a derivative named carboxypyridostatin (cPDS) was selectively synthesized. wilddata.cn This "in situ" approach demonstrated that the nucleic acid structure itself could guide the synthesis of a ligand that exhibits high molecular specificity for RNA G-quadruplexes over their DNA counterparts. wilddata.cnnih.gov

Molecular Mechanisms of Action of Pyridostatin Trifluoroacetate

G-quadruplex Stabilization and Binding Dynamics

Pyridostatin (B1662821) is a selective G-quadruplex stabilizer that interacts with G4 structures through π-π stacking of its planar aromatic rings with the G-tetrads. Its flexible amide bonds allow it to adapt to the diverse and dynamic nature of G-quadruplex topologies. Furthermore, the aliphatic amine side chains of Pyridostatin can interact with the phosphate (B84403) backbone of the G-quadruplex through hydrogen bonding and electrostatic interactions, which enhances its binding affinity. This high selectivity and affinity for G-quadruplexes over standard duplex DNA is a key feature of its mechanism.

Pyridostatin and its analogues demonstrate a high capacity for stabilizing telomeric G-quadruplex DNA. Telomeres, the protective caps (B75204) at the ends of chromosomes, are particularly rich in G-quadruplex-forming sequences. The stabilization of these structures by Pyridostatin leads to telomere dysfunction. One of the primary mechanisms for this is Pyridostatin's ability to compete with telomere-associated proteins, specifically Protection of Telomeres 1 (POT1), for binding to the single-stranded telomeric overhang. By displacing POT1, Pyridostatin exposes the telomere end, which the cell can mistake for a DNA double-strand break, triggering a DNA damage response. A biotinylated analogue of Pyridostatin has been successfully used to selectively pull-down telomeric fragments from genomic DNA, confirming its direct interaction with telomeric G-quadruplexes in a cellular context.

FeatureDescriptionSource
Target Human Telomeric G-quadruplex DNA (H-Telo)
Mechanism Competes with POT1 for binding to telomeric G-overhang
Effect Induces telomere dysfunction and senescence
Selectivity High selectivity for G-quadruplexes over double-stranded DNA

G-quadruplex forming sequences are significantly enriched in the promoter regions of numerous proto-oncogenes, including c-kit, K-ras, Bcl-2, c-Myc, and SRC. These G4 structures can act as regulatory elements, and their stabilization by ligands like Pyridostatin can suppress the transcription of these oncogenes.

Studies have shown that Pyridostatin interacts with G-quadruplex motifs within the SRC proto-oncogene, leading to a reduction in SRC-dependent cell motility. The interaction with the c-MYC promoter G-quadruplex is particularly well-characterized. Pyridostatin binding stabilizes the c-MYC G-quadruplex, which in turn downregulates the expression of the c-MYC oncogene. Isothermal Titration Calorimetry (ITC) and Circular Dichroism (CD) studies have been used to examine the thermodynamics of Pyridostatin binding to various c-MYC G-quadruplex structures, revealing that up to two molecules of Pyridostatin can bind per G-quadruplex molecule.

Oncogene PromoterEvidence of Interaction with PyridostatinConsequence of Binding
c-MYC Thermodynamic and structural studies confirm binding.Downregulation of c-MYC expression.
SRC Demonstrated interaction with G4 motifs in SRC.Reduced SRC-dependent cell motility.
Bcl-2 G4s in the Bcl-2 promoter are known targets for G4 ligands.Potential for transcriptional repression.
c-kit Promoter contains G4-forming regions targeted by G4 ligands.Potential for transcriptional repression.
K-ras Promoter contains G4-forming regions targeted by G4 ligands.Potential for transcriptional repression.

Pyridostatin is capable of binding to and stabilizing both DNA and RNA G-quadruplexes. This has significant biological implications, as G4 structures in RNA can regulate processes such as mRNA translation. For instance, Pyridostatin has been shown to regulate the translation of the Epstein-Barr virus-encoded nuclear antigen 1 (EBNA1) mRNA by targeting G-quadruplexes within its sequence. The interactions of Pyridostatin with both DNA and RNA G-quadruplexes can have opposing effects on the transcription and translation levels of genes. While Pyridostatin exhibits high selectivity for G-quadruplex structures over duplex DNA, the precise differential affinity for specific DNA versus RNA G-quadruplex structures is an area of ongoing investigation and can be influenced by the unique topology of each G4 structure.

Cellular Consequences of G-quadruplex Stabilization

The stabilization of G-quadruplex structures by Pyridostatin Trifluoroacetate (B77799) initiates a cascade of cellular events, primarily centered around the disruption of DNA metabolism. These consequences include the induction of DNA damage and significant alterations to DNA replication dynamics.

A primary cellular outcome of G-quadruplex stabilization by Pyridostatin is the generation of DNA damage, particularly DNA double-strand breaks (DSBs). The formation of these stable G4-ligand complexes can physically obstruct the progression of cellular machinery, leading to DNA lesions. The presence of DSBs is confirmed by the activation of DNA damage response pathways, including the phosphorylation of histone H2AX (to form γH2AX) and the activation of the ATM kinase.

Neutral comet assays have directly visualized the presence of DSBs in cells following treatment with Pyridostatin. This induced DNA damage is not random; it occurs at specific genomic loci that are enriched with G-quadruplex structures. The damage is observed across different phases of the cell cycle (G1, S, and G2) and is dependent on both transcription and replication processes.

Cellular MarkerIndicationSource
γH2AX Marker for DNA double-strand breaks
ATM Kinase Activation Key signaling protein in the DNA damage response
DNA-PKcs Activation A protein kinase involved in DSB repair

G-quadruplexes can present significant obstacles to the DNA replication machinery. DNA polymerases are generally unable to unwind these stable four-stranded structures, leading to a pause or stall in replication fork progression. By stabilizing these G4 structures, Pyridostatin exacerbates this effect, effectively disrupting DNA replication. This replication disruption contributes to the formation of DNA double-strand breaks and genomic instability. In cells deficient in BRCA1 or BRCA2 proteins, which are crucial for repairing replication-associated DNA damage, the effects of Pyridostatin are particularly potent. The stabilization of G-quadruplexes by Pyridostatin can also interfere with the activity of helicases like G4R1 (DHX36), which are responsible for resolving these structures to allow for proper DNA replication and transcription.

Perturbation of Transcriptional Processes

Pyridostatin Trifluoroacetate exerts a significant influence on transcriptional processes primarily through its ability to induce and stabilize G-quadruplex (G4) structures in nucleic acids. oup.com These stabilized G4 structures present physical impediments to the progression of DNA and RNA polymerases. oup.com The inability of these polymerases to unwind the G4 structures can stall transcription, leading to the perturbation of gene expression. oup.comnih.gov Research has demonstrated that local DNA damage within a genomic locus, as induced by Pyridostatin, can trigger transcriptional inhibition in the affected region. nih.gov This mechanism is not random; the compound specifically alters the transcription of genomic loci that feature high densities of G-quadruplex clusters. nih.gov Consequently, Pyridostatin's interaction with G4 motifs can lead to the downregulation of specific genes. nih.govnih.gov This transcription-dependent mechanism is a core component of the compound's activity, contributing to both DNA damage and the alteration of cellular gene expression profiles. researchgate.net

Activation of DNA Damage Response Pathways

A primary consequence of G-quadruplex stabilization by Pyridostatin is the induction of DNA damage, which in turn activates cellular DNA Damage Response (DDR) pathways. researchgate.net The compound is known to promote the formation of DNA double-strand breaks (DSBs). nih.govnih.govnih.govaging-us.com The cellular response to this damage is marked by the activation of key DDR proteins.

Key markers of Pyridostatin-induced DDR activation include the phosphorylation of:

Histone H2AX (γH2AX) : A sensitive marker for DNA double-strand breaks. nih.govresearchgate.net

ATM and DNA-PKcs : Key protein kinases that signal the presence of DSBs. nih.govresearchgate.net

KAP1 (Ser-824) : A transcriptional repressor involved in the DNA damage response. researchgate.net

Chk1 (Ser-345) : A checkpoint effector kinase. researchgate.net

Replication Protein A (RPA Ser-4/8) : A protein involved in DNA replication and repair. researchgate.net

This induction of DNA damage is not uniform across the cell cycle. Evidence shows that Pyridostatin causes DNA damage through transcription-dependent mechanisms in the G1 and G2 phases, while damage in the S phase is also linked to ongoing DNA replication. researchgate.net The activation of these repair pathways is a direct result of the genomic instability caused by the compound's stabilization of non-canonical DNA structures. researchgate.net

Impact on Telomere Integrity and Function

Pyridostatin has a pronounced effect on telomeres, the protective caps at the ends of chromosomes rich in G-quadruplex forming sequences. The compound induces telomere dysfunction, a key aspect of its biological activity. nih.govresearchgate.netnih.govrsc.org By stabilizing G4 structures within telomeric DNA, Pyridostatin disrupts the normal maintenance and capping of chromosome ends. nih.gov This interference can lead to telomere shortening and is a predominant mechanism contributing to the long-term growth arrest and induction of senescence observed in cancer cells treated with the compound. nih.govrsc.org The ability of Pyridostatin and its analogues to trigger telomere dysfunction highlights the critical role of G-quadruplex structures in telomere biology. nih.gov

Molecular Targets and Signaling Pathways Beyond Direct G-quadruplex Binding (Indirect Effects)

Interaction with Telomere-Associated Proteins (e.g., POT1)

Beyond simply stabilizing the DNA structure, Pyridostatin indirectly affects telomere function by interfering with the binding of essential telomere-associated proteins. Specifically, research has shown that Pyridostatin competes for binding at telomeres with the G-overhang binding protein POT1 (Protection of Telomeres 1). nih.gov POT1 is a component of the shelterin complex and binds to the single-stranded telomeric DNA, playing a crucial role in protecting chromosome ends and regulating telomere length. nih.gov By stabilizing the telomeric G-quadruplex, Pyridostatin effectively prevents or displaces POT1 from its binding site. nih.gov This disruption of the POT1-telomere interaction is a key factor in the resulting telomere dysfunction. nih.gov

Regulation of Gene Expression (e.g., SRC, BRCA1 Transcriptional Downregulation, EBNA1 Synthesis)

The perturbation of transcriptional processes by Pyridostatin leads to the specific downregulation of several key genes. The stabilization of G-quadruplexes in promoter regions or gene bodies can inhibit transcription, altering cellular signaling and function. nih.govnih.gov

Notable examples of genes transcriptionally downregulated by Pyridostatin include:

SRC : Pyridostatin treatment has been shown to reduce protein levels of the proto-oncogene SRC and modulate the expression of genes containing G-quadruplex clusters, including SRC itself. nih.govnih.gov

BRCA1 : In neurons, Pyridostatin downregulates the transcription of the Brca1 gene. nih.govnih.govaging-us.com Since BRCA1 is a critical protein for the repair of DNA double-strand breaks, its downregulation can exacerbate the DNA damage caused by the compound. nih.govnih.govaging-us.com An antibody specific to the G-quadruplex structure was found to bind to a putative G-quadruplex sequence in the Brca1 gene promoter, suggesting a direct mechanism of action. nih.govnih.govaging-us.com

The ability of Pyridostatin to displace G4-binding proteins, including transcription factors, represents another indirect mechanism by which it can disturb gene expression. oup.com

Crosstalk with Innate Immune Responses (e.g., cGAS/STING Pathway)

Recent findings indicate that the cellular effects of Pyridostatin extend to the activation of the innate immune system. The DNA damage inflicted by the compound can lead to the accumulation of cytosolic DNA fragments, which are recognized by cellular DNA sensors. embopress.org This triggers an innate immune response through the cGAS/STING (cyclic GMP-AMP synthase/stimulator of interferon genes) pathway. embopress.org The cGAS protein detects cytosolic DNA and activates STING, leading to the production of type I interferons and other inflammatory cytokines. frontiersin.orgyoutube.com

This activation has been observed specifically in BRCA1/2-deficient cells, where Pyridostatin treatment triggers robust cGAS/STING-dependent immune responses. embopress.org This response is correlated with the compound's ability to inflict significant DNA damage that activates the ATM signaling pathway. embopress.org In a broader context, it has been suggested that G4 ligands like Pyridostatin can function as immunomodulators by activating a number of innate immune genes. nih.gov

Data Tables

Table 1: Summary of Molecular Effects of this compound

Mechanism/Effect Specific Finding/Marker Affected Cellular Process
Perturbation of Transcription Stalling of DNA/RNA polymerases at stabilized G4 sites. oup.comGene Expression, Transcription
DNA Damage Response Phosphorylation of H2AX (γH2AX), ATM, DNA-PKcs, KAP1, Chk1. nih.govresearchgate.netresearchgate.netDNA Repair, Cell Cycle Arrest
Telomere Dysfunction Disruption of telomere capping and maintenance. nih.govnih.govrsc.orgCell Senescence, Genome Stability
Protein Interaction Competition with POT1 for binding to telomeric DNA. nih.govTelomere Protection
Gene Regulation Transcriptional downregulation of SRC and BRCA1. nih.govnih.govnih.govnih.govSignal Transduction, DNA Repair
Immune Crosstalk Activation of the cGAS/STING pathway. embopress.orgInnate Immunity

Influence on RNA Helicase Activities (e.g., DDX1)

This compound exerts a significant influence on the activity of certain RNA helicases, which are enzymes critical for unwinding nucleic acid structures. By stabilizing RNA G-quadruplexes, Pyridostatin can hinder the function of helicases that are responsible for resolving these structures, thereby impacting downstream biological pathways.

DDX1: The DEAD-box RNA helicase DDX1 is involved in converting RNA G-quadruplex structures into R-loops, which are three-stranded nucleic acid structures consisting of a DNA:RNA hybrid and the associated non-template single-stranded DNA. This conversion process is a key step in immunoglobulin heavy-chain class switch recombination (CSR), a biological mechanism for generating antibody diversity. Research has shown that the chemical stabilization of G4 RNA structures can lead to a decrease in R-loop levels. By binding to and stabilizing G4s, Pyridostatin can effectively antagonize the helicase activity of DDX1, thereby inhibiting the G4-to-R-loop conversion it mediates.

Other RNA Helicases: The influence of Pyridostatin extends to other RNA helicases as well.

DHX36 (G4R1/RHAU): This DEAH-box RNA helicase is known to specifically recognize and unwind G-quadruplex structures. The stabilization of G4s by Pyridostatin makes these structures more resistant to the unwinding activity of DHX36. This resistance can lead to the persistence of G4 structures, affecting processes like translation that are regulated by the resolution of these RNA motifs.

DDX21: In neuronal cells, Pyridostatin treatment has been shown to upregulate the E3 ubiquitin ligase Pirh2. Subsequently, Pirh2 has been found to downregulate the nucleolar RNA helicase DDX21. DDX21 is another helicase that resolves G4-RNA structures. Therefore, by indirectly leading to the downregulation of DDX21, Pyridostatin can contribute to an increased prevalence of stabilized RNA G-quadruplexes within the cell.

The table below summarizes the observed influence of Pyridostatin on the activity of specific RNA helicases.

HelicaseFunctionEffect of Pyridostatin Stabilization of G4Consequence of Interaction
DDX1 Converts G4 RNA into R-loopsAntagonizes helicase activityInhibition of G4-to-R-loop conversion
DHX36 Unwinds G-quadruplex structuresG4s become resistant to unwindingPersistence of G4 structures, potential impact on translation
DDX21 Resolves G4-RNA structuresIndirectly downregulated (via Pirh2)Increased cellular G4-RNA levels

Reduction of ATF-5 Protein

Currently, there is no direct scientific literature or experimental data available that demonstrates that this compound causes a reduction in Activating Transcription Factor 5 (ATF-5) protein levels. Proteomic studies analyzing protein expression changes in cancer cells following Pyridostatin treatment have been conducted, but ATF-5 was not identified as one of the significantly downregulated proteins in these studies. oup.com While Pyridostatin is known to alter gene expression by stabilizing G-quadruplex structures in promoter and untranslated regions of genes, a specific link to the ATF5 gene has not been established. nih.govnih.gov Further research is required to determine if any interaction exists between this compound and the expression or stability of the ATF-5 protein.

Biological Activities and Pre Clinical Therapeutic Potential of Pyridostatin Trifluoroacetate

Anti-proliferative Effects in Cancer Cell Models

Pyridostatin (B1662821) demonstrates significant anti-proliferative effects across a range of cancer cell models. researchgate.net Its mechanism of action is primarily linked to its role as a G-quadruplex stabilizer, which induces DNA damage and disrupts normal cellular growth. medchemexpress.comnih.gov Research has shown that Pyridostatin can decrease the proliferation of various cancer cell lines, including SV40-transformed human MRC5 fibroblasts. researchgate.netselleckchem.com This effect is achieved by inducing both replication- and transcription-dependent DNA damage. medchemexpress.com For instance, in human breast cancer cells, Pyridostatin has been observed to reduce levels of the SRC protein and inhibit SRC-dependent cellular motility. medchemexpress.comselleckchem.com Furthermore, studies on pyridostatin analogues have indicated that these compounds can arrest the growth of cancer cells with a degree of selectivity over normal cells. researchgate.net

The anti-proliferative capacity of Pyridostatin has been quantified in various cell lines. Below is a table summarizing its cytotoxic effects on a human fibroblast cell line.

Cell LineAssay TypeIncubation TimeIC50 ValueActivity Description
MRC5Cytotoxicity assay72 hours5.38 μMCell growth inhibition assessed by MTT assay. medchemexpress.comselleckchem.com

A primary consequence of the DNA damage induced by Pyridostatin is the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest. researchgate.net Multiple studies have confirmed that treatment with Pyridostatin causes cancer cells to accumulate predominantly in the G2/M phase of the cell cycle. researchgate.netembopress.org This arrest is a checkpoint-dependent response to the genomic stress inflicted by the compound. nih.govselleckchem.com

Upon treatment with Pyridostatin, cells exhibit classic markers of an activated DNA damage response, such as the phosphorylation of histone H2AX (forming γH2AX) and the activation of the ATM/ATR checkpoint kinases. researchgate.netembopress.org In studies involving over 60 different cancer cell lines, a 48-hour treatment with 10 μM Pyridostatin consistently resulted in a predominant G2 phase accumulation. medchemexpress.com This G2/M arrest is particularly pronounced in cells with compromised BRCA2 function, where the ATM-dependent checkpoint is robustly activated. embopress.org

Beyond immediate cell cycle arrest, prolonged exposure to Pyridostatin can drive cancer cells into a state of cellular senescence. nih.govresearchgate.net This long-term growth arrest is a noteworthy outcome, positioning Pyridostatin and its analogues as potential agents for senescence-mediated anticancer therapy. nih.gov The induction of senescence is closely linked to the compound's ability to cause telomere dysfunction. nih.govresearchgate.net

Pyridostatin competes with telomere-associated proteins, such as POT1, leading to the uncapping of telomeres. nih.govselleckchem.com This disruption, combined with the accumulation of DNA damage at both telomeric and non-telomeric sites, triggers a durable growth arrest characteristic of replicative senescence. nih.gov This mechanism involves the degradation of the telomeric G-overhang and progressive telomere shortening, which are known inducers of a senescence phenotype. nih.govresearchgate.net

Efficacy in Specific Oncological Contexts

The unique mechanism of Pyridostatin, centered on G-quadruplex stabilization and DNA damage induction, makes it particularly relevant for cancers with specific genetic vulnerabilities, such as those with deficiencies in DNA repair pathways.

Pyridostatin has demonstrated significant and specific toxicity against cancer cells and tumors that are deficient in the BRCA1 or BRCA2 genes. nih.govnih.gov These genes are critical for homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). nih.gov In the absence of functional BRCA1 or BRCA2, cells become highly reliant on other, more error-prone repair mechanisms. nih.gov

By stabilizing G-quadruplexes, Pyridostatin disrupts DNA replication, leading to stalled replication forks and the formation of DSBs. embopress.orgnih.gov In HR-proficient cells, these breaks can be repaired efficiently. However, in BRCA1/2-deficient cells, the accumulation of these lesions is highly lethal. nih.gov This synthetic lethality has been validated in both cellular and patient-derived xenograft (PDX) models, where Pyridostatin showed high specific activity against BRCA1/2-deficient tumors. nih.govembopress.org

A major challenge in treating BRCA-mutated cancers is the development of resistance to Poly(ADP-ribose) polymerase inhibitors (PARP inhibitors or PARPi). nih.govnih.gov Pyridostatin has emerged as a promising agent to overcome this resistance. nih.govembopress.org Studies have shown that Pyridostatin retains its anti-tumor efficacy in BRCA1-deficient tumor models, including patient-derived xenografts, that have acquired resistance to PARP inhibitors. nih.govnih.gov

One common mechanism of PARPi resistance involves the loss of the 53BP1 protein, which can partially restore homologous recombination. embopress.orgmdpi.com Research has demonstrated that Brca1-deleted mouse cells that became PARPi-resistant through the loss of 53BP1 can still be effectively targeted by Pyridostatin. embopress.orgnih.gov This suggests that Pyridostatin's mechanism of action is distinct from that of PARP inhibitors and can bypass certain resistance pathways.

Research has revealed that the DNA damage caused by Pyridostatin in BRCA1/2-deficient cells can be repaired by an alternative pathway known as canonical non-homologous end joining (C-NHEJ). nih.govnih.govembopress.org This provides a survival mechanism for the cancer cells. The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) is a core component of the C-NHEJ pathway. nih.govoncotarget.com

This dependency on C-NHEJ creates a new therapeutic vulnerability. A synergistic anti-tumor effect has been reported when Pyridostatin is combined with a DNA-PKcs inhibitor, such as NU-7441. nih.govembopress.org By inhibiting C-NHEJ with NU-7441, the repair of Pyridostatin-induced DSBs is blocked, leading to sustained DNA damage and enhanced elimination of BRCA1/2-deficient cells and tumors. nih.govembopress.org The combination of Pyridostatin with NU-7441 has been shown to produce a long-lasting anti-cancer effect in preclinical models of BRCA1/2-deficient tumors. embopress.org

The table below outlines the synergistic interaction between Pyridostatin and a DNA-PKcs inhibitor.

Compound 1Compound 2Cancer ModelEffectMechanism
PyridostatinNU-7441 (DNA-PKcs Inhibitor)BRCA1/2-deficient cells and tumorsSynergisticPyridostatin induces DSBs repaired by C-NHEJ; NU-7441 inhibits C-NHEJ, leading to sustained DNA damage and cell death. nih.govembopress.org

Modulation of Cellular Processes Beyond Cancer

Pyridostatin trifluoroacetate (B77799), a selective stabilizer of G-quadruplex structures, has demonstrated significant biological activities that extend beyond its well-documented anti-cancer effects. Research has revealed its capacity to modulate fundamental cellular processes in non-cancerous contexts, particularly in the complex biology of neural stem cells and the dynamic formation of stress granules. These findings highlight the compound's potential as a molecular tool for cellular engineering and for dissecting the roles of G-quadruplexes in normal physiological and stress-response pathways.

Effects on Neural Stem and Progenitor Cell Biology

Pyridostatin trifluoroacetate has been shown to influence the behavior of adult neural stem and progenitor cells, primarily by reducing their proliferation and guiding their differentiation. nih.gov Studies utilizing neurosphere cultures, which are three-dimensional aggregates of neural stem and progenitor cells, have provided significant insights into these effects.

In vitro, treatment with Carboxy this compound salt leads to a dose-dependent reduction in the size of neurospheres derived from the adult subventricular zone (SVZ), a key neurogenic niche in the brain. medchemexpress.comclinisciences.com This is accompanied by a decrease in the total number of cells within these neurospheres and an inhibition of their proliferation and fusion. medchemexpress.comclinisciences.com The underlying mechanism for this reduction in proliferation is not associated with toxicity or cell death, but rather with promoting an exit from the cell cycle. nih.gov This action steers the differentiation of the progenitor cells towards a specific lineage. nih.gov

Subsequent in vivo studies in mice have substantiated these findings. Administration of Carboxy this compound salt resulted in a notable decrease in cell proliferation within the adult SVZ, as evidenced by a reduced number of cells expressing Proliferating Cell Nuclear Antigen (PCNA), a key marker of cell division. medchemexpress.com Concurrently, there was a significant increase in the population of cells expressing OLIG2, a marker for oligodendrocyte progenitors, within the corpus callosum. medchemexpress.com This suggests that by stabilizing RNA G-quadruplexes, the compound can effectively promote the generation of oligodendrocyte progenitors from the neural stem cell pool. nih.gov However, the capacity to generate these progenitors appears to be dependent on the specific cellular environment. nih.gov

These findings collectively demonstrate that ligands selectively stabilizing RNA G-quadruplexes, such as this compound, represent a novel class of molecular tools for neural stem and progenitor cell engineering. nih.gov

Table 1: Effects of this compound on Neural Stem and Progenitor Cells

Model System Concentration / Conditions Observed Effects Reference
Adult SVZ-derived neurosphere cultures (in vitro) 1-25 μM; 3 days Reduced neurosphere size, decreased cell number, blocked proliferation and fusion. medchemexpress.com, clinisciences.com
Adult SVZ-derived neurosphere cultures (in vitro) Not specified Diminished proliferation by promoting cell cycle exit and production of oligodendrocyte progenitors. nih.gov
Adult Mice (in vivo) 10 mg/kg; i.p.; every 12 h; 3 injections Significantly reduced the number of PCNA-expressing cells in the SVZ. medchemexpress.com
Adult Mice (in vivo) 10 mg/kg; i.p.; every 12 h; 3 injections Significantly increased the number of OLIG2-expressing cells in the corpus callosum. medchemexpress.com

Impact on Stress Granule Formation

Stress granules (SGs) are dense aggregations of proteins and RNAs that form in the cytoplasm in response to cellular stress. They are believed to play a role in regulating mRNA translation and cell fate under adverse conditions. This compound has been identified as a modulator of this process.

Research has shown that Carboxy this compound salt can hinder the formation of stress granules. medchemexpress.comclinisciences.commedchemexpress.eumedchemexpress.com In studies using U2OS human bone osteosarcoma cells, pre-incubation with the compound was found to impair the formation of SGs upon stress induction. medchemexpress.comclinisciences.comoup.com This effect is linked to the compound's primary mechanism of action: the stabilization of G-quadruplexes. oup.com

G-quadruplexes are not only found in DNA but are also prevalent secondary structures in RNA (rG4s). oup.com Recent studies have revealed that rG4s play a direct role in the biology of stress granules. oup.com The RNA-binding protein G3BP1, which is essential for the induction of SGs, has been shown to be a bona fide rG4-binding protein. oup.com Endogenous rG4s are enriched within stress granules, and their interaction with proteins like G3BP1 contributes to SG assembly. oup.com By stabilizing these rG4 structures, this compound may interfere with the dynamic protein-RNA interactions necessary for the proper formation and maturation of stress granules. oup.com This suggests that reduced rG4 availability impairs SG formation. oup.com Other G4 ligands, such as Pyridostatin, have also been used to induce stress granules, highlighting the complex role of G4 structures in this cellular response. nih.gov

Table 2: Impact of this compound on Stress Granule Formation

Model System Concentration / Conditions Observed Effects Reference
U2OS Cells (in vitro) 10 μM; 24 hours Hinders stress granule (SG) formation. medchemexpress.com, clinisciences.com
U2OS Cells (in vitro) 10 μM; 24 hours Used to investigate the impact of rG4 availability on SG formation. oup.com

Structure Activity Relationship Sar Studies and Rational Design of Pyridostatin Analogues

Design Principles and Scaffold Modifications

The foundational design of pyridostatin (B1662821) is centered on a N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. nih.govrsc.org This core structure was rationally designed based on key principles for effective G-quadruplex binding. nih.gov These principles include:

Planarity and Flexibility : The molecule possesses a flat, aromatic surface capable of π-π stacking interactions with the G-tetrads, the planar structures composed of four guanine (B1146940) bases that are the hallmark of G-quadruplexes. acs.orgoup.comnih.gov Flexible amide bonds and rotatable single bonds provide the conformational adaptability needed to bind to the diverse and dynamic topologies of G-quadruplexes. acs.orgoup.com

Optimal Electronic Density : The electron-rich aromatic system is crucial for favorable stacking interactions. This can be modulated by introducing various substituents to the scaffold. nih.gov

Hydrogen Bonding and Cation Coordination : The presence of nitrogen lone pairs allows for hydrogen bonding with the G-quadruplex structure or coordination with cations, which are essential for G-quadruplex stability. acs.orgnih.gov

SAR studies have largely maintained the central N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold while systematically modifying peripheral substituents to enhance binding affinity, selectivity, and cellular activity. nih.govresearchgate.net Modifications have been explored at both the quinoline (B57606) and pyridine (B92270) moieties of the core structure. For instance, the introduction of a chlorine atom onto the pyridine core was investigated for its potential to alter the electron density and provide additional selectivity over duplex DNA. nih.govrsc.org

Influence of Side Chain Modifications on G-quadruplex Binding Affinity and Selectivity

The modification of side chains attached to the pyridostatin scaffold has been a primary strategy for optimizing its G-quadruplex binding properties. These modifications significantly influence the molecule's affinity and selectivity.

Cationic Side Chains : Analogues featuring multiple amine functionalities, which are protonated at physiological pH, have demonstrated strong stabilization of the human telomeric G-quadruplex (H-Telo). oup.comrsc.org These positively charged side chains are thought to interact favorably with the negatively charged phosphate (B84403) backbone of the DNA through electrostatic interactions, thereby increasing binding affinity. acs.orgresearchgate.net

Neutral and Glycosidic Side Chains : To explore a wider range of interactions, neutral and sugar-containing (glycosidic) side chains have been introduced. nih.govrsc.org The introduction of sugar moieties, for example, can create opportunities for multiple hydrogen bonding interactions with the G-quadruplex loops. nih.govrsc.org

Varying Side Chain Length and Functionality : Systematic alterations in the length and chemical nature of the side chains on both the pyridine and quinoline rings have been shown to influence recognition of different G-quadruplex conformations. nih.gov For example, introducing functionalities like chlorine or sugars at position 4 of the pyridine ring has been shown to improve the stabilization of the H-Telo G-quadruplex compared to unsubstituted analogues. rsc.org This suggests that cation-dipole interactions, as well as hydrogen and halogen bonding, can enhance the binding properties of the scaffold. rsc.org

The table below summarizes the effects of various side chain modifications on the G-quadruplex stabilizing potential of pyridostatin analogues, as measured by the change in melting temperature (ΔTm) of the H-Telo G-quadruplex.

CompoundSide Chain ModificationΔTm (K) for H-Telo at 1 µM
1 (Pyridostatin) Multiple amine functionalitiesHigh
8-10 Multiple amine functionalitiesHigh
15-19 Chlorine at position 4 of pyridineImproved stabilization
31-33 Sugar moietiesImproved stabilization

This table is a representation of findings and trends reported in the literature. Specific ΔTm values can be found in the cited source material. rsc.org

These studies underscore the critical role of side chains in modulating the interaction between pyridostatin analogues and G-quadruplexes, allowing for the fine-tuning of their biological activity. nih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in understanding the SAR of pyridostatin analogues. researchgate.netresearchgate.netpensoft.net These in silico techniques provide valuable insights into the binding modes and energetics of ligand-G-quadruplex interactions at an atomic level.

Molecular Docking : Docking studies are frequently used to predict the binding orientation of pyridostatin and its derivatives within the G-quadruplex structure. researchgate.netmdpi.com These studies consistently show that the planar aromatic core of pyridostatin stacks onto the terminal G-tetrads. mdpi.comresearchgate.net This provides a structural rationale for the high affinity and selectivity of these compounds for G-quadruplexes over duplex DNA. researchgate.net

These computational approaches not only help to rationalize experimental observations but also guide the design of new analogues with improved properties. By predicting how structural modifications will affect binding, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process. pensoft.net

Development of Biotinylated Pyridostatin Analogues for Affinity-Based Studies

To further investigate the cellular targets of pyridostatin and identify proteins that interact with G-quadruplex structures, biotinylated analogues of pyridostatin have been developed. nih.govresearchgate.net Biotin is a small molecule that can be readily attached to a ligand without significantly altering its binding properties. It has a very high affinity for the protein streptavidin, which can be immobilized on a solid support. biorxiv.orgnih.gov

This high-affinity interaction forms the basis of affinity-based pulldown experiments. biorxiv.orgnih.gov A biotinylated pyridostatin analogue can be incubated with cell lysates, where it will bind to its G-quadruplex targets. The resulting complex can then be captured using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins can be identified by techniques such as mass spectrometry. biorxiv.org

The development of these biotinylated probes has been instrumental in:

Target Identification : Demonstrating the ability of pyridostatin analogues to selectively pull-down telomeric DNA fragments from genomic DNA. nih.govresearchgate.net

Chemoproteomic Profiling : Identifying proteins that interact with G-quadruplexes in a cellular context, providing valuable insights into the biological roles of these structures. researchgate.netbiorxiv.org

The use of biotinylated pyridostatin analogues represents a powerful chemical biology approach to study G-quadruplex-protein interactions and elucidate the mechanism of action of G-quadruplex-stabilizing ligands. nih.govresearchgate.net

Advanced Methodologies for Pyridostatin Trifluoroacetate Research

Biophysical Techniques for Ligand-G-quadruplex Interaction Analysis

Understanding the interaction between Pyridostatin (B1662821) and G-quadruplexes requires a suite of sophisticated biophysical methods. These techniques provide insights into the binding affinity, structural changes, and kinetics of the interaction.

Förster Resonance Energy Transfer (FRET)-Melting Assays

Förster Resonance Energy Transfer (FRET)-melting assays are widely used to study the stabilization of G-quadruplex structures by ligands like Pyridostatin. nih.govnih.gov This method involves labeling a G-quadruplex-forming oligonucleotide with a FRET pair of fluorophores, typically a donor and an acceptor. dicp.ac.cn The binding of a ligand stabilizes the G4 structure, leading to an increase in its melting temperature (Tm). The change in Tm (ΔTm) is a direct measure of the ligand's stabilizing effect. nih.gov

Studies have shown that Pyridostatin and its analogues can significantly stabilize various G-quadruplex structures. For instance, FRET-melting experiments revealed that certain Pyridostatin analogues induce a substantial thermal stabilization of the human telomeric G-quadruplex (H-Telo), with ΔTm values reaching up to 35 K at a 1 μM concentration. nih.gov These assays are not only crucial for determining the stabilizing potential but also for assessing the selectivity of the ligands for G-quadruplexes over other DNA forms, such as double-stranded DNA (dsDNA). nih.gov

Table 1: FRET-Melting Assay Data for Pyridostatin Analogues
CompoundTarget G-quadruplexΔTm (K) at 1 μMReference
Pyridostatin Analogue 9H-TeloModerate to High nih.gov
Pyridostatin Analogue 10H-TeloModerate to High nih.gov
Pyridostatin Analogue 15H-TeloModerate to High nih.gov
Pyridostatin Analogue 17H-TeloModerate to High nih.gov
Pyridostatin Analogue 33H-TeloModerate to High nih.gov
Pyridostatin Analogue FamilyH-Teloup to 35 nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the structural changes in G-quadruplex DNA upon ligand binding. msstate.eduoup.com G-quadruplexes exhibit characteristic CD spectra depending on their folding topology (e.g., parallel, antiparallel, or hybrid). researchgate.netmdpi.com Changes in the CD spectrum upon addition of Pyridostatin can indicate a conformational change in the G4 structure. nih.gov

For example, studies on the c-MYC G-quadruplex showed that the addition of Pyridostatin led to a slight attenuation of the CD signal, suggesting a binding event. msstate.edu The characteristic CD spectrum of a parallel G-quadruplex, with a positive peak around 260-265 nm and a negative peak around 240 nm, has been observed for sequences like the one found in the SRC proto-oncogene, confirming its folded structure. researchgate.net Research has demonstrated that potent ligands like Pyridostatin can induce a conformational shift in telomeric DNA G-quadruplexes towards an antiparallel structure. nih.gov

Single-Molecule Platforms for Interaction Kinetics

Single-molecule techniques, such as laser tweezers and single-molecule FRET (smFRET), offer unparalleled insights into the kinetics and thermodynamics of Pyridostatin-G-quadruplex interactions. nih.govmdpi.com These platforms allow for the observation of individual molecular events, which are often obscured in ensemble measurements. nih.gov

A laser tweezers-based single-molecule assay was used to demonstrate that Pyridostatin promotes the folding of telomeric G-quadruplexes. nih.gov This method allowed for the determination of the dissociation constant (Kd) of Pyridostatin to be approximately 490 ± 80 nM. nih.govmedchemexpress.cn The single-molecule approach also revealed a folding rate constant (kfold, ligand) of 0.20 ± 0.01 s−1 for G-quadruplexes in the presence of 0.5 μM Pyridostatin. nih.gov

smFRET studies have been instrumental in investigating the impact of small molecules on intermolecular G-quadruplex formation. mdpi.com These studies can reveal dynamic transitions between different folded states of the G-quadruplex in the presence of ligands. oup.com

Table 2: Single-Molecule Interaction Data for Pyridostatin
ParameterValueTechniqueReference
Dissociation Constant (Kd)490 ± 80 nMLaser Tweezers nih.govmedchemexpress.cn
Folding Rate Constant (kfold, ligand)0.20 ± 0.01 s−1 (at 0.5 μM PDS)Laser Tweezers nih.gov

Genomic and Proteomic Profiling

To understand the cellular effects of Pyridostatin, researchers employ genome-wide and proteome-wide profiling techniques. These methods help to identify the specific genomic loci and proteins that are affected by the compound.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for DNA Damage Mapping

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful method used to identify the genomic sites of DNA damage induced by Pyridostatin. nih.gov This technique typically involves using an antibody against a DNA damage marker, such as phosphorylated histone H2AX (γH2AX). nih.govresearchgate.net

ChIP-Seq analyses have revealed that Pyridostatin-induced DNA damage is not random but occurs at specific genomic loci. nih.gov These sites are often gene bodies that contain clusters of sequences with a high potential to form G-quadruplexes. nih.gov For instance, ChIP-Seq identified the proto-oncogene SRC as a key target of Pyridostatin. nih.govresearchgate.net The study showed that treatment with Pyridostatin led to the enrichment of γH2AX in the SRC gene region, which correlated with a significant downregulation of SRC mRNA levels. researchgate.net This provides a direct link between G-quadruplex stabilization by Pyridostatin, the induction of DNA damage at that site, and a functional consequence on gene expression. nih.gov

Quantitative Proteomics for Target Identification

Quantitative proteomics, often utilizing mass spectrometry, is employed to profile changes in protein expression in cells treated with Pyridostatin. nih.govresearchgate.net This approach helps to identify the downstream targets and cellular pathways affected by the compound. unina.it

In one study, quantitative proteomic analysis of HeLa cells treated with 10 μM Pyridostatin identified a total of 4316 proteins. nih.govresearchgate.net Of these, the expression levels of several hundred proteins were significantly altered. nih.gov Specifically, 22 proteins were significantly downregulated, while 16 were upregulated. glpbio.comnih.gov A key finding from this research was the identification of SUB1 as a target of Pyridostatin. dntb.gov.ua Bioinformatic analysis of the genes encoding the differentially expressed proteins revealed that they contain a number of potential G-quadruplex sequences, suggesting that Pyridostatin's effects on protein expression are mediated through its interaction with these nucleic acid structures. nih.gov

Table 3: Quantitative Proteomics Findings in HeLa Cells Treated with Pyridostatin
ParameterFindingReference
Total Proteins Identified4316 nih.govresearchgate.net
Significantly Altered Proteins (p < 0.05)674 nih.gov
Significantly Downregulated Proteins22 glpbio.comnih.gov
Significantly Upregulated Proteins16 glpbio.comnih.gov
Identified TargetSUB1 dntb.gov.ua

Cellular Imaging and Fluorescence-Based Assays (e.g., with BMVC and BMVC2 analogues)researchgate.net

Cellular imaging and fluorescence-based assays are pivotal in visualizing the subcellular localization and target engagement of G-quadruplex ligands like Pyridostatin. These techniques often employ fluorescent probes that exhibit changes in their photophysical properties upon binding to G4 structures, allowing for their detection within the complex cellular environment. nih.govnih.gov

One of the pioneering fluorescent probes for G4 imaging is BMVC (3,6-bis(1-methyl-4-vinylpyridinium)carbazole diiodide). cancer.govresearchgate.net BMVC and its analogues are carbazole (B46965) derivatives that show enhanced fluorescence upon binding to G-quadruplex DNA. cancer.govmdpi.com This property has been exploited to visualize G4 structures in living cells and even in metaphase chromosomes. mdpi.comoup.com For instance, BMVC has been used to monitor the cellular uptake and intracellular localization of guanine-rich oligonucleotides (GROs) that form G4 structures. oup.com Studies have shown that free BMVC can enter the nucleus of cancer cells and exhibit hyperfluorescence upon interaction with DNA. oup.com

The development of BMVC analogues, such as o-BMVC (BMVC2), has led to probes with improved G4 binding affinity and selectivity over duplex DNA. researchgate.netresearchgate.net o-BMVC displays a significant contrast in fluorescence decay time when bound to G4 structures versus duplex DNA, making it a valuable tool for fluorescence lifetime imaging microscopy (FLIM). researchgate.net FLIM with o-BMVC has been utilized to quantitatively measure the number of G4 foci in different cell lines and even in tissue biopsies. researchgate.net This technique has provided evidence for the existence of G4s in cells and has been used to screen for other G4-binding ligands by observing changes in the number of o-BMVC foci. mdpi.com

Fluorescence-based assays are also crucial for determining the binding affinity and selectivity of compounds for G4 DNA. The Fluorescence Resonance Energy Transfer (FRET) melting assay is a common method used to assess the G4 stabilizing properties of ligands. nih.gov In this assay, a dual-labeled oligonucleotide with a fluorophore and a quencher is used. When the G4 structure is folded, the proximity of the quencher minimizes the fluorophore's emission. Upon unfolding (melting), the fluorescence increases. A ligand that stabilizes the G4 structure will increase its melting temperature (ΔTm). nih.gov Another widely used technique is the fluorescence intercalator displacement (FID) assay, which measures the ability of a compound to displace a fluorescent probe, like thiazole (B1198619) orange (TO), from G4 DNA. nih.gov

The following tables summarize key findings from cellular imaging and fluorescence-based assays involving Pyridostatin and related fluorescent probes.

Probe/LigandAssay TypeKey FindingReference
Pyridostatin FRET Melting AssayDemonstrates stabilization of G-quadruplex structures by increasing their melting temperature. nih.gov
Pyridostatin Confocal MicroscopyInduces DNA damage foci (γH2A.X) in neuronal cells, which can be visualized. nih.gov
BMVC Confocal MicroscopyUsed to visualize G-quadruplex structures within the human telomeres of metaphase chromosomes. oup.com
o-BMVC (BMVC2) Fluorescence Lifetime Imaging Microscopy (FLIM)Distinguishes between G-quadruplex and duplex DNA based on fluorescence lifetime, allowing for quantitative imaging of G4 foci in live cells. researchgate.netresearchgate.net
Carboxy-pyridostatin Fluorescence ImagingActs as a fluorescent probe to target and trap cytoplasmic RNA G-quadruplex structures. targetmol.comtargetmol.com
G-Quadruplex Forming SequenceLigandΔTm (°C)Technique
Telomeric DNAPyridostatin Analogue (1b) 29.5FRET Melting Assay
c-kit1, c-kit2, c-mycPyridostatin Analogue (1c) Significant StabilizationFRET Melting Assay

Note: Specific ΔTm values for Pyridostatin itself are context-dependent and vary based on the specific G4 sequence and experimental conditions. The table presents data for its analogues to illustrate the utility of the assay. rsc.org

These advanced imaging and assay methodologies have been fundamental in substantiating the biological activity of Pyridostatin and its derivatives. They provide the visual and quantitative evidence needed to understand how these molecules interact with their intended targets within the cellular milieu, thereby guiding the development of more effective G4-targeted therapies. nih.govcncb.ac.cnbohrium.com

Challenges and Future Directions in Pyridostatin Trifluoroacetate Research

Elucidating Specific G-quadruplex Targets in Diverse Biological Contexts

A primary challenge lies in identifying the specific G-quadruplex structures that Pyridostatin (B1662821) interacts with within the vast and complex cellular environment. While Pyridostatin is known to stabilize G-quadruplexes, the human genome contains over 700,000 potential G4-forming sequences, and these can exist in various conformations. nih.govnih.gov The biological outcome of Pyridostatin treatment is likely dependent on which of these G4s are targeted in different cell types and states.

Future research will need to focus on:

Genome-wide mapping: High-throughput sequencing techniques, such as G4-seq, have been instrumental in identifying potential G4 structures that Pyridostatin can stabilize. nih.gov Further refinement of these methods is needed to achieve higher resolution and to understand how the G4 landscape changes in different biological contexts, such as in various cancer types or during neuronal aging. aging-us.com

Proteomic approaches: Identifying the proteins that are displaced or recruited to G4s upon Pyridostatin binding can provide clues about the specific cellular pathways being affected. nih.gov

Context-specific interactions: Research indicates that Pyridostatin's effects can be cell-type specific. For instance, it has shown selectivity for certain cancer cells over normal cells and induces different responses in neurons compared to cancer cells. nih.govaging-us.com Understanding the factors that govern this specificity, such as the unique G4 conformations or associated proteins present in different cells, is a critical area of investigation. For example, pyridostatin has been shown to downregulate the transcription of the Brca1 gene in neurons by stabilizing G-quadruplexes in its promoter region. aging-us.com

Understanding Mechanisms of Cellular Adaptation and Resistance to G-quadruplex Stabilization

As with many therapeutic agents, cells can develop mechanisms to adapt to or resist the effects of G-quadruplex stabilizing ligands like Pyridostatin. The continuous presence of Pyridostatin can lead to cellular adaptations that mitigate its effects.

Key areas for future investigation include:

DNA repair pathways: Pyridostatin induces DNA damage, particularly double-strand breaks, by stabilizing G4 structures that can impede DNA replication and transcription. researchgate.netacs.org Cells can activate various DNA repair pathways to counteract this damage. nih.gov For example, in BRCA1/2-deficient tumors, which are impaired in homologous recombination repair, Pyridostatin-induced DNA damage can be repaired by the canonical non-homologous end joining (C-NHEJ) pathway. embopress.orgembopress.org Understanding which repair pathways are activated in response to Pyridostatin in different genetic backgrounds is crucial for predicting treatment efficacy and identifying potential synergistic therapeutic combinations. acs.org

Cellular signaling and stress responses: Cells respond to the stress induced by G4 stabilization through various signaling pathways. uoanbar.edu.iq This can lead to outcomes like cell cycle arrest, senescence, or apoptosis. nih.govresearchgate.net Investigating these adaptive responses will provide a more complete picture of Pyridostatin's mechanism of action and may reveal biomarkers for treatment response.

Drug efflux and metabolism: While less explored for Pyridostatin specifically, general mechanisms of drug resistance, such as increased expression of drug efflux pumps or metabolic inactivation, could also play a role in cellular adaptation.

Advancements in Analytical Tools for Real-Time G-quadruplex Ligand Tracking

Visualizing and tracking the interaction of Pyridostatin with its G4 targets in living cells is essential for a deeper understanding of its biological functions. While progress has been made, there is a need for more advanced and less invasive analytical tools.

Future advancements may include:

Improved fluorescent probes: The development of "turn-on" fluorescent probes, which only become fluorescent upon binding to a G4 structure, offers a way to visualize G4 formation and ligand binding in real-time. mdpi.com Creating brighter and more specific probes based on the Pyridostatin scaffold would be a significant step forward.

Advanced imaging techniques: High-resolution microscopy techniques can provide detailed spatial and temporal information about where and when Pyridostatin interacts with G4s within the cell. oup.com Combining these techniques with fluorescently labeled Pyridostatin analogues can help to pinpoint its subcellular localization and dynamics.

Label-free detection methods: Techniques like whispering gallery mode (WGM) sensing are emerging as powerful tools for the real-time, label-free detection of ligand-DNA interactions. researchgate.net Applying such methods to study Pyridostatin's binding kinetics with various G4 structures could provide valuable quantitative data.

FRET-based assays: Förster Resonance Energy Transfer (FRET) assays are well-suited for high-throughput screening of G4 ligands and can provide real-time measurements of ligand binding and its effect on G4 stability. nih.govspringernature.com

Development of Next-Generation Pyridostatin Analogues with Enhanced Specificity or Efficacy

The core scaffold of Pyridostatin, a N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide, has proven to be a versatile platform for the development of new G4-targeting ligands. nih.govresearchgate.net The synthesis of various analogues has allowed for the systematic exploration of how different chemical modifications affect G4 binding affinity, selectivity, and biological activity. rsc.org

Future directions in the development of next-generation analogues include:

Targeting specific G4 topologies: G-quadruplexes can adopt various folding topologies (e.g., parallel, antiparallel, hybrid). mdpi.com Designing Pyridostatin analogues that can selectively recognize and stabilize a specific G4 conformation would be a major breakthrough, potentially leading to more targeted therapeutic effects. For instance, a pyridostatin analog, PDF, has been designed to show high selectivity for the G-quadruplex in the B-cell lymphoma-2 (Bcl-2) gene promoter. researchgate.netmdpi.com

Improving pharmacokinetic properties: Modifying the Pyridostatin structure can improve its solubility, cell permeability, and metabolic stability, leading to enhanced efficacy in vivo. selleckchem.com

Conjugation with other molecules: Attaching Pyridostatin to other functional molecules, such as imaging agents for theranostics or other anticancer drugs for synergistic effects, is a promising strategy. nih.govresearchgate.net For example, combining Pyridostatin with inhibitors of DNA repair pathways has shown synergistic effects in killing cancer cells. acs.orgembopress.org

Exploring diverse chemical space: The synthesis and screening of a wider range of chemical modifications to the Pyridostatin scaffold could lead to the discovery of analogues with novel mechanisms of action or improved therapeutic indices. nih.gov

Q & A

Q. What is the mechanism of action of Pyridostatin Trifluoroacetate in stabilizing G-quadruplex (G4) DNA structures, and how is this quantified experimentally?

this compound stabilizes G4 structures by binding to guanine-rich DNA regions, inducing conformational changes that prevent DNA unwinding. Its binding affinity is measured via cell-free assays, yielding a dissociation constant (Kd) of 490 nM . Methodologically, fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) can quantify binding kinetics. For functional validation, DNA damage assays (e.g., γ-H2AX foci detection) confirm G4 stabilization-induced double-strand breaks (DSBs) in cells .

Q. How should researchers design in vitro experiments to assess Pyridostatin’s impact on cancer cell proliferation?

Standard protocols involve treating cancer cell lines (e.g., MDA-MB-231) with 2–10 μM Pyridostatin for 48–72 hours, followed by proliferation assays (Coulter counter or MTT). Controls should include untreated cells and vehicle (DMSO). Dose-response curves and time-lapse imaging can refine optimal conditions. Note that MRC-5–SV40 cells (non-cancerous) are often used to compare cancer-specific effects .

Q. What are the critical parameters for preparing this compound stock solutions?

  • Solubility : ≥90 mg/mL in DMSO at 25°C.
  • Storage : Stock solutions are stable for 1 month at -20°C or 6 months at -80°C.
  • Working concentration : Typically 1–10 μM in cell culture, adjusted for solvent tolerance (<0.1% DMSO final) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Pyridostatin’s efficacy across different cancer cell lines?

Discrepancies may arise from variable G4 density, helicase activity, or DNA repair capacity. To address this:

  • Perform genome-wide ChIP-seq to map G4-rich regions in target cells .
  • Compare helicase-deficient vs. wild-type models to isolate G4 stabilization effects.
  • Use RNA-seq to identify downstream transcriptional changes (e.g., SRC or Bcl-2 suppression) .

Q. What experimental strategies mitigate off-target effects of the trifluoroacetate counterion in Pyridostatin formulations?

Trifluoroacetate (TFA) can modulate glycine receptors at high concentrations . To control for this:

  • Include a TFA-only control group at equivalent molarity.
  • Validate findings with Pyridostatin hydrochloride (if available) to exclude TFA-specific artifacts.
  • Use lower Pyridostatin doses (≤10 μM) to minimize TFA interference .

Q. How can in vitro dosing regimens be extrapolated to in vivo models?

Use the Km factor-based body surface area (BSA) scaling method:

  • Formula : Animal A dose (mg/kg) = Animal B dose × (Animal B Km / Animal A Km).
  • Example : A mouse dose of 20 mg/kg translates to 10 mg/kg in rats (Km factors: 3 for mice, 6 for rats) . Validate with pharmacokinetic studies to account for metabolic clearance differences.

Q. What methodologies distinguish direct G4 stabilization from indirect DNA damage responses in Pyridostatin-treated cells?

  • Single-molecule imaging : Track real-time G4 dynamics using probes like o-BMVC .
  • Helicase inhibition assays : Combine Pyridostatin with WRN or BLM helicase inhibitors to isolate replication stress effects.
  • Comet assay : Differentiate DSBs (Pyridostatin-induced) from base damage using lesion-specific enzymes .

Data Interpretation and Validation

Q. How should researchers address discrepancies between genomic (ChIP-seq) and biochemical (FRET) evidence of G4 stabilization?

  • ChIP-seq limitations : Resolution depends on antibody specificity (e.g., BG4 for G4). Validate with orthogonal methods like CRISPR-mediated G4 deletion.
  • FRET artifacts : Ensure buffer conditions (e.g., K+ concentration) mimic physiological environments. Use single-molecule platforms (e.g., optical tweezers) for dynamic G4-ligand interaction analysis .

Q. What controls are essential for validating Pyridostatin’s specificity in transcriptome-wide studies?

  • Negative controls : G4-deficient cell lines or G4-unrelated ligands (e.g., duplex DNA binders).
  • Positive controls : Known G4-targeting agents (e.g., Carboxy Pyridostatin) .
  • Rescue experiments : Overexpress G4-resolving helicases (e.g., FANCJ) to reverse transcriptional changes .

Tables for Key Parameters

Q. Table 1. In Vitro Experimental Conditions for Pyridostatin Studies

ParameterValue/RangeReference
Cell linesMRC-5–SV40, MDA-MB-231
Treatment duration48–72 hours
Effective concentration2–10 μM
Solvent tolerance<0.1% DMSO

Q. Table 2. Species-Specific Dose Conversion Using Km Factors

SpeciesKm FactorEquivalent Dose (Example)
Mouse320 mg/kg → 20 mg/kg
Rat620 mg/kg → 10 mg/kg
Dog2020 mg/kg → 3 mg/kg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.